1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole
Overview
Description
“Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone” is a chemical compound that is used in scientific research. It has a linear formula of C13H8N4O3 . The compound is part of the benzotriazole family, which is recognized as a versatile and useful synthesis protocol .
Synthesis Analysis
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . Benzotriazole methodology has grown from an obscure level to very high popularity . It has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .Molecular Structure Analysis
The molecular structure of “Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone” is represented by the linear formula C13H8N4O3 . The molecular weight of the compound is 268.234 .Chemical Reactions Analysis
Benzotriazole is a highly stable compound that can be introduced into molecules through a variety of reactions . It activates molecules toward numerous transformations and remains sufficiently stable during the course of the reactions .Physical and Chemical Properties Analysis
The compound “Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone” has a molecular weight of 268.234 . More detailed physical and chemical properties were not found in the search results.Mechanism of Action
While the specific mechanism of action for “Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone” is not explicitly mentioned in the search results, benzotriazole derivatives have been found to exhibit diverse biological and pharmacological activities . They have been used in the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics .
Future Directions
Benzotriazole methodology, which includes compounds like “Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone”, has been recognized as a versatile, useful, and successful synthesis protocol . It has the potential for the synthesis of diverse pharmacologically important heterocyclic skeletons . The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is perhaps the ultimate goal of synthetic organic chemists .
Properties
IUPAC Name |
benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N6O3/c29-22(27-20-9-5-4-8-19(20)23-25-27)18-14-26(16-6-2-1-3-7-16)24-21(18)15-10-12-17(13-11-15)28(30)31/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABTRCGPJJPMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4C5=CC=CC=C5N=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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